
7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are biologically significant and are found in many important biomolecules, such as DNA and RNA .
Molecular Structure Analysis
The molecular formula of this compound is C20H24ClN5O3S, and its molecular weight is 449.95. It contains a purine core, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. Attached to this core are various functional groups, including a chlorobenzyl group, a dimethyl group, and a morpholinoethylthio group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the nature of its functional groups. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would be affected by the strengths of the intermolecular forces present .Aplicaciones Científicas De Investigación
Crystal Structure and Conformational Analysis :
- The research on related compounds like 8-amino-7-(4-morpholinobutyl)theophylline and 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline provides insights into the crystal structures and typical geometries of these molecules. This information is vital for understanding the physical and chemical properties of the compound (Karczmarzyk & Pawłowski, 1997; Karczmarzyk, Karolak-Wojciechowska & Pawłowski, 1995).
Design and Synthesis of Derivatives with Potential Biological Activities :
- Studies have focused on designing and synthesizing derivatives of purine-2,6-dione, such as 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione, for their potential affinity for serotonin receptors. This suggests applications in the development of drugs targeting these receptors (Chłoń-Rzepa et al., 2014).
Mixed Ligand-Metal Complexes :
- The compound's derivatives have been used to create mixed ligand-metal complexes, indicating potential applications in materials science and coordination chemistry (Shaker, 2011).
Molecular Conformation and Intermolecular Interactions :
- Research on similar molecules like (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione and its derivatives emphasizes the importance of molecular conformation and intermolecular interactions in determining the properties of such compounds (Linden et al., 2001).
Cardiovascular Activity and Receptor Affinity :
- Some derivatives have been tested for their cardiovascular activity and receptor affinity, indicating potential therapeutic applications in cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Serotonin Receptor Affinity and Pharmacological Evaluation :
- The affinity for serotonin receptors and the potential psychotropic activity of various derivatives, such as 8-aminoalkyl derivatives, are areas of ongoing research, suggesting applications in mental health therapeutics (Chłoń-Rzepa et al., 2013).
Safety and Hazards
As for the safety and hazards, it’s important to handle all chemicals with care, following appropriate safety protocols. This compound is not intended for human or veterinary use and is for research use only.
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3S/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-3-5-15(21)6-4-14)19(22-17)30-12-9-25-7-10-29-11-8-25/h3-6H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGWVMMZTUJBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCN3CCOCC3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
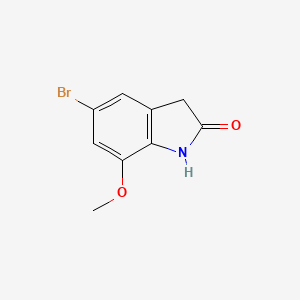

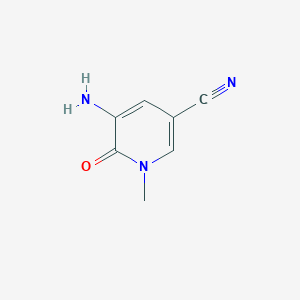
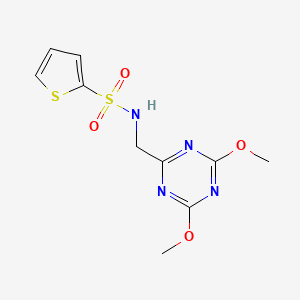
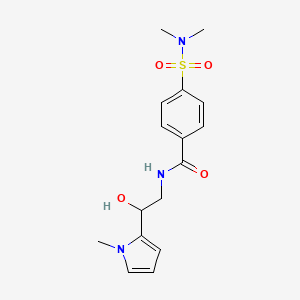
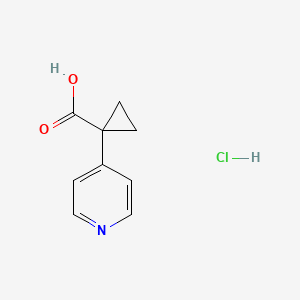
![(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573732.png)
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573734.png)
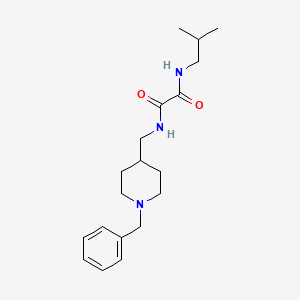

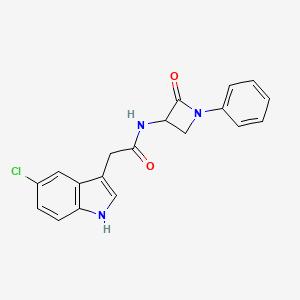
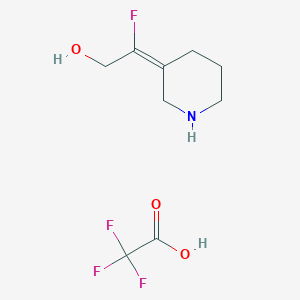

![3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2573743.png)
